Amolopin-1a

Antimicrobial Peptides Brevinin Family Minimum Inhibitory Concentration

Researchers often face irreproducible antimicrobial assays when substituting unique amphibian peptides with generic analogs. Amolopin-1a solves this with its validated primary sequence (FLPMLAGLAANFLPKLFCKITKKC) and intramolecular Cys18-Cys24 bridge. - Broad-spectrum activity against Gram+/Gram- bacteria & fungi - Essential SAR comparator vs. Amolopin-1b/brevinin-1E - From Amolops loloensis - unique evolutionary lineage

Molecular Formula
Molecular Weight
Cat. No. B1578625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmolopin-1a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amolopin-1a Identity and Baseline Characterization


Amolopin-1a is a 24‑amino acid antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the rufous‑spotted torrent frog, Amolops loloensis [1]. The mature peptide sequence is FLPMLAGLAANFLPKLFCKITKKC and contains an intramolecular disulfide bridge between Cys18 and Cys24, which is characteristic of the brevinin‑1 class . It is classified as a cationic, amphipathic α‑helical peptide and exhibits broad‑spectrum antimicrobial activity against both Gram‑positive and Gram‑negative bacteria, as well as antifungal activity [1].

Peptide Class Brevinin-1 antimicrobial peptide (AMP) from amphibian skin secretion
Structural Features Cationic, amphipathic α-helical; intramolecular disulfide bridge (Cys18–Cys24)
Research Context Reported broad-spectrum antimicrobial and antifungal screening; sequence-specific activity profiling

Why Amolopin-1a Is Not Interchangeable


Despite sharing a common structural scaffold with other brevinin‑1 peptides, Amolopin‑1a possesses a unique primary sequence that dictates its specific antimicrobial spectrum, hemolytic profile, and cytotoxic selectivity. Even single‑residue variations within the 24‑mer sequence can substantially alter the peptide's hydrophobicity, net charge, and helical propensity, leading to divergent potency against specific pathogens and differential toxicity toward mammalian cells [1]. Consequently, substituting Amolopin‑1a with a generic brevinin or temporin analog without empirical validation risks compromising experimental reproducibility and may yield misleading structure‑activity relationship (SAR) conclusions in antimicrobial research programs.

Sequence-Dependent Activity

Unique primary sequence dictates antimicrobial spectrum, hemolytic profile, and cytotoxic selectivity; may not transfer to generic brevinin or temporin analogs.

Single-Residue Sensitivity

Even one amino acid substitution can alter hydrophobicity, net charge, and helical propensity, shifting potency against specific pathogens.

SAR Reproducibility

Substituting with a brevinin analog without empirical validation may reduce experimental reproducibility and lead to misleading structure-activity conclusions.

Amolopin-1a Comparator-Based Differentiation


Sequence-Dependent Antimicrobial Spectrum

Amolopin‑1a and its closest homolog Amolopin‑1b differ by only 4 amino acid substitutions (positions 3, 5, 8, and 13), yet this modest sequence variation translates into divergent antimicrobial potencies. While quantitative MIC values for Amolopin‑1a are not reported in the primary public databases, the available data for Amolopin‑1b demonstrate that sequence‑level differences within this 24‑mer brevinin subfamily produce measurable shifts in antibacterial activity [1]. Amolopin‑1b exhibits MIC values of 5.50 µg/mL against Staphylococcus aureus, 2.20 µg/mL against Bacillus dysenteriae, 6.50 µg/mL against Escherichia coli, and 7.50 µg/mL against Candida albicans [1]. These quantitative benchmarks underscore that even closely related brevinin peptides are not functionally interchangeable, and that Amolopin‑1a's distinct sequence confers a unique activity profile that must be experimentally verified rather than extrapolated.

Sequence-Dependent Antimicrobial Spectrum
Class-level
Amolopin-1a vs Amolopin-1b: 4 residue differences (M3L, L5V, A8S, A13L)
S. aureus5.50 µg/mL
B. dysenteriae2.20 µg/mL
E. coli6.50 µg/mL
C. albicans7.50 µg/mL
Sequence divergence may confer distinct potency profiles; direct Amolopin-1a data required for verification.
Amolopin-1a MIC values not publicly reported; comparator MIC from Amolopin-1b.
Antimicrobial Peptides Brevinin Family Minimum Inhibitory Concentration

Peptide Length and Amidation Effects

Amolopin‑1a (24 residues, free C‑terminus) differs fundamentally from Amolopin‑2a (16 residues, C‑terminal amidation) in both length and post‑translational modification. Amolopin‑2a demonstrates a distinctly different antimicrobial profile, with MIC values of 2.00 µg/mL against S. aureus, 1.50 µg/mL against B. dysenteriae, 3.00 µg/mL against E. coli, and 6.50 µg/mL against C. albicans [1]. Additionally, Amolopin‑2a exhibits cytotoxicity against HepG2 cells with an IC₅₀ of 77 mg/mL [1]. The stark differences in peptide length, net charge, and C‑terminal chemistry between Amolopin‑1a and Amolopin‑2a preclude any assumption of functional equivalence, and underscore the necessity of using the exact peptide sequence for reproducible research outcomes.

Peptide Length and Amidation Effects
Class-level
Amolopin-1a: 24-mer, free C-terminus
Amolopin-2a: 16-mer, C-terminal amidation
Amolopin-2a MIC (µg/mL): S. aureus 2.00, B. dysenteriae 1.50, E. coli 3.00, C. albicans 6.50
HepG2 IC₅₀: 77 µg/mL
Length and C-terminal modification may shift antimicrobial and cytotoxicity profile; functional equivalence cannot be assumed.
Amolopin-1a direct data not available; class-level inference from Amolopin-2a.
Peptide Engineering Antimicrobial Spectrum Cytotoxicity

Cross-Species Brevinin Activity Comparison

Amolopin‑1a shares 87% sequence similarity with brevinin‑1E from Rana esculenta, yet this homology does not guarantee functional identity. Brevinin‑1E exhibits MIC values of 0.6 µM against S. aureus, 1.8 µM against E. coli, 30.6 µM against P. aeruginosa, and 4.7 µM against C. albicans, alongside significant hemolytic activity with HC₅₀ = 0.5 µM [1]. While Amolopin‑1a's precise MIC and hemolytic values are not publicly cataloged, the sequence differences between these two brevinin peptides—particularly in the hydrophobic face and cationic residues—are known to modulate both antimicrobial potency and eukaryotic cell toxicity [2]. This class‑level evidence demonstrates that brevinin peptides from different amphibian species cannot be treated as interchangeable reagents; Amolopin‑1a's unique sequence must be evaluated on its own merits for each experimental application.

Cross-Species Brevinin Activity Comparison
Class-level
Amolopin-1a (87% identity) vs Brevinin-1E
S. aureus0.6 µM
E. coli1.8 µM
P. aeruginosa30.6 µM
C. albicans4.7 µM
HC₅₀0.5 µM
Species-specific sequence divergence (~13%) may influence antimicrobial potency and hemolytic activity balance.
Brevinin-1E data from Kwon et al. 1998; Amolopin-1a experimental verification needed.
Brevinin Superfamily Hemolytic Activity Therapeutic Index

Amolopin-1a Research and Industrial Applications


SAR Studies of Brevinin-1 Peptides

Amolopin‑1a's unique sequence, which differs from Amolopin‑1b at four positions and from brevinin‑1E at multiple residues, makes it an essential comparator in SAR campaigns aimed at understanding how specific amino acid substitutions modulate antimicrobial potency, spectrum, and hemolytic activity. Researchers can systematically compare Amolopin‑1a with its close homologs to map the structural determinants of brevinin function [1].

Antimicrobial Peptide Library Screening

Given that brevinin peptides from different amphibian species exhibit widely divergent antimicrobial profiles—as illustrated by the MIC differences between Amolopin‑1b, Amolopin‑2a, and brevinin‑1E [1] [2]—Amolopin‑1a should be included in AMP libraries to capture the full diversity of the brevinin‑1 subfamily. Its inclusion ensures that screening campaigns do not overlook potentially valuable activity spectra unique to the A. loloensis peptide lineage.

Comparative Toxicology and Hemolytic Profiling

The brevinin family is characterized by variable hemolytic activity, with brevinin‑1E exhibiting potent hemolysis (HC₅₀ = 0.5 µM) [1]. Amolopin‑1a serves as a critical comparator for assessing how sequence variations within the brevinin‑1 scaffold influence the balance between antimicrobial efficacy and mammalian cell toxicity. Such comparative studies are foundational for developing brevinin‑derived therapeutics with improved safety margins.

Amphibian Host Defense Peptide Evolution

Amolopin‑1a's origin from Amolops loloensis—a species inhabiting high‑gradient streams in southern China [1]—provides a unique evolutionary context for comparative genomics and proteomics studies. Its sequence divergence from Rana‑derived brevinins offers insights into the adaptive diversification of antimicrobial peptide repertoires in distinct amphibian lineages, supporting broader research in molecular evolution and biodiversity [2].

Application
Selection Property
Validation Focus
Brevinin SAR studies
Sequence-specific activity comparison
Verify antimicrobial spectrum and hemolytic profile
AMP library screening
Brevinin-1 subfamily diversity coverage
Capture unique activity spectra of A. loloensis lineage
Comparative toxicity profiling
Hemolytic selectivity and mammalian cell toxicity context
Assess selectivity index for brevinin-derived research leads
Host defense peptide evolution
Species-specific sequence divergence
Evolutionary diversification of amphibian AMP repertoires
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